

A Comparative Analysis of JNJ-1250132 and Other Progesterone Receptor Modulators

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Compound of Interest

Compound Name: JNJ-1250132

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the investigational progesterone receptor (PR) modulator **JNJ-1250132** and other well-characterized PR modulators, including the antagonist mifepristone and the selective progesterone receptor modulator (SPRM) ulipristal acetate. This document is intended to serve as a resource for researchers and professionals in the field of drug development by summarizing key performance data, outlining experimental methodologies, and illustrating the underlying molecular mechanisms.

Introduction to Progesterone Receptor Modulators

Progesterone receptor modulators are a class of compounds that bind to the progesterone receptor and exert agonist, antagonist, or mixed agonist/antagonist effects in a tissue-specific manner. These compounds hold significant therapeutic potential for a range of gynecological conditions, including endometriosis, uterine fibroids, and certain types of cancer. Their clinical utility is defined by their specific molecular interactions with the progesterone receptor and the subsequent downstream cellular responses.

JNJ-1250132 is a steroidal progestin antagonist that has demonstrated a unique profile of activity, distinguishing it from other PR modulators.^[1] This guide will delve into a comparative analysis of its preclinical pharmacological properties against those of other prominent PR modulators.

Data Presentation: Comparative Performance of Progesterone Receptor Modulators

The following tables summarize the available quantitative data for **JNJ-1250132** and other progesterone receptor modulators. It is important to note that while qualitative comparisons for **JNJ-1250132** are available, specific quantitative values for binding affinity (K_i) and half-maximal inhibitory concentration (IC_{50}) have not been publicly disclosed in the reviewed literature.

Table 1: Progesterone Receptor Binding Affinity

Compound	Receptor	Binding Affinity (K_i)	Species	Comments
JNJ-1250132	Progesterone Receptor	High affinity, comparable to mifepristone[1]	Human	Specific K_i value not reported.
Mifepristone (RU486)	Progesterone Receptor	~1.9 nM[2]	Human	Also exhibits high affinity for the glucocorticoid receptor (~2 nM K_i).[2]
Ulipristal Acetate	Progesterone Receptor	High affinity	Human	Specific K_i value varies in literature, but generally in the low nanomolar range.
Progesterone	Progesterone Receptor	High affinity	Human	Endogenous ligand.

Table 2: In Vitro Biological Activity

Compound	Assay	Cell Line	IC50 / EC50	Effect
JNJ-1250132	Progestin-inducible alkaline phosphatase gene expression	T47D	Not reported	Inhibition comparable to mifepristone.[1]
JNJ-1250132	Cell Proliferation	T47D	Not reported	Inhibits in vitro proliferation.[1]
Mifepristone (RU486)	Progestin-inducible alkaline phosphatase gene expression	T47D	Not reported	Potent inhibitor.
Mifepristone (RU486)	Cell Proliferation	T47D	Not reported	Inhibits proliferation.
Ulipristal Acetate	Various	Various	Not reported	Exhibits mixed agonist/antagonist activity depending on the cellular context.

Mechanism of Action: A Comparative Overview

Progesterone receptors mediate their effects through both genomic and non-genomic signaling pathways. The classical genomic pathway involves the binding of a ligand to the intracellular progesterone receptor, leading to a conformational change, dimerization, and translocation to the nucleus, where it binds to progesterone response elements (PREs) on DNA to regulate gene transcription.

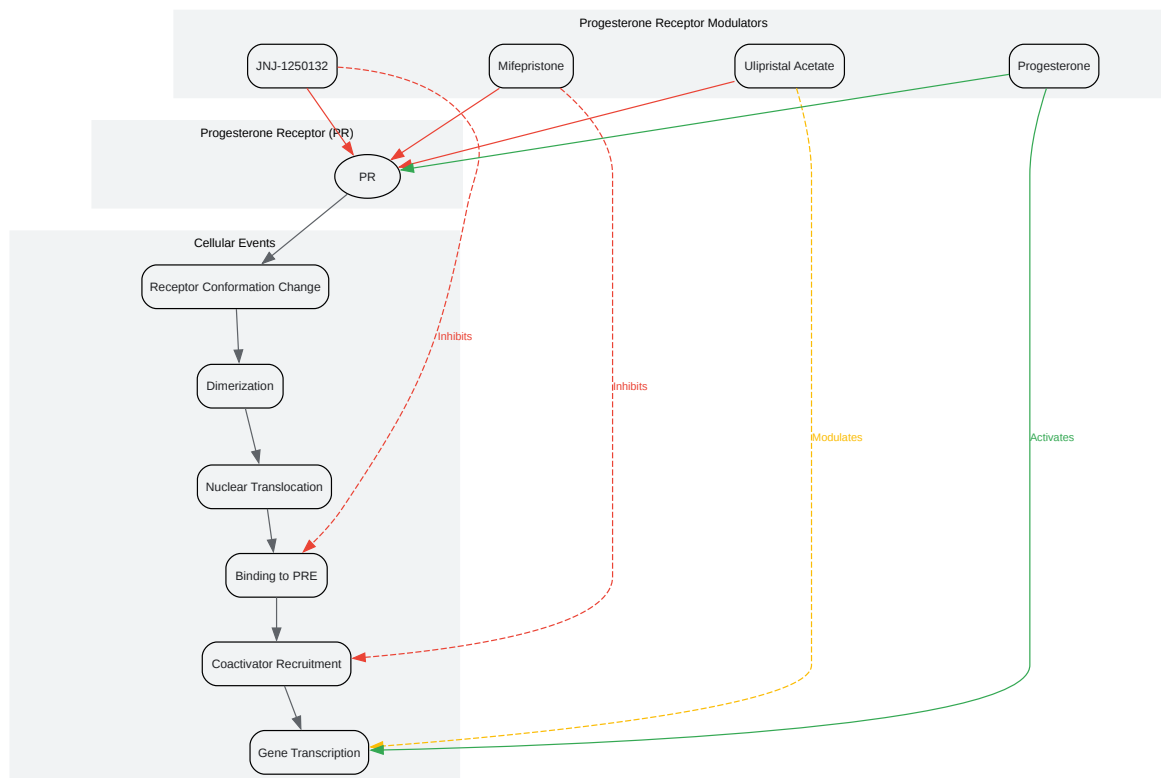
JNJ-1250132 distinguishes itself through its unique mechanism of action. While it is a high-affinity ligand for the progesterone receptor, similar to mifepristone, it inhibits the binding of the receptor to DNA in vitro.[1] This is a characteristic it shares with the PR modulator onapristone. However, analysis of the receptor's conformation upon ligand binding reveals that **JNJ-1250132** induces a conformation more akin to that caused by mifepristone, which typically

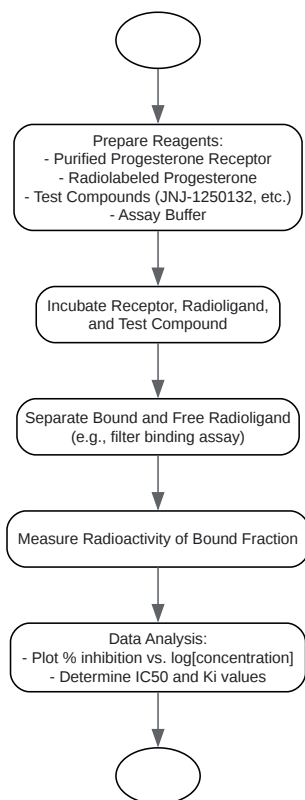
promotes receptor binding to DNA.^[1] This suggests a novel mode of antagonism for **JNJ-1250132**.

In contrast, mifepristone is a pure antagonist that, upon binding to the progesterone receptor, induces a conformational change that prevents the recruitment of coactivators necessary for gene transcription, despite the receptor binding to DNA. Ulipristal acetate, a selective progesterone receptor modulator, can act as either an agonist or an antagonist depending on the target tissue and the presence of coregulators.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes discussed, the following diagrams are provided in the DOT language for use with Graphviz.





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